4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid
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Overview
Description
4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid is an organic compound with the molecular formula C8H13F3O2. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the stability, lipophilicity, and bioavailability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid can be achieved through various synthetic routes. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule. This can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-3-(trifluoromethyl)butanoic acid
- 4,4-Dimethyl-3-(trifluoromethyl)hexanoic acid
- 4,4-Dimethyl-3-(trifluoromethyl)heptanoic acid
Uniqueness
4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H13F3O2 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4,4-dimethyl-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C8H13F3O2/c1-7(2,3)5(4-6(12)13)8(9,10)11/h5H,4H2,1-3H3,(H,12,13) |
InChI Key |
VZQTURHWMUORDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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